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Compound of Interest

Compound Name: Zidovudine

Cat. No.: B1683550

An In-depth Technical Guide to the Chemical Properties and Stability of Zidovudine in Solution

Introduction

Zidovudine (3'-azido-3'-deoxythymidine), commonly known as AZT, was the first nucleoside
reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV infection.[1][2] As a
cornerstone of antiretroviral therapy, a thorough understanding of its chemical properties and
stability in solution is paramount for researchers, scientists, and drug development
professionals. The stability of Zidovudine directly impacts its efficacy, safety, and shelf-life in
pharmaceutical formulations. This guide provides a comprehensive overview of its
physicochemical characteristics, solubility, and degradation profile under various stress
conditions, supported by detailed experimental protocols and data.

Chemical and Physical Properties

Zidovudine is a synthetic nucleoside analogue of thymidine.[2] It presents as a white to off-
white, odorless crystalline powder.[3][4] The solid bulk drug is stable indefinitely when stored at
room temperature (25 °C).[4]

Table 1: Physicochemical Properties of Zidovudine
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Property

Value

Reference

Formal Name

3'-azido-3'-deoxythymidine

[1]

Synonyms Azidothymidine, AZT, ZDV [1]
Molecular Formula C10H13Ns04 [1114]
Formula Weight 267.3 g/mol [1]

125 °C (decomposes at 242

Melting Point ") [31[5]
UV/Vis. Amax 209, 266 nm [1]
logP 0.05 [4]
pKa 9.68 [6]

Solubility Profile

Zidovudine's solubility is influenced by the solvent, pH, and temperature.[3] It is a polar

molecule, which contributes to its solubility in aqueous environments.[3][7]

ble 2: Solubility of Zidovudine i : <0l

Solvent Solubility Reference
Water (25 °C) 20 mg/mL [4]
Ethanol ~10 mg/mL [1]
Dimethyl Sulfoxide (DMSO) ~30 mg/mL [1]
Dimethyl Formamide (DMF) ~30 mg/mL [1]
Phosphate Buffered Saline ~10 mg/mL 1]

(PBS, pH 7.2)

It is generally recommended not to store aqueous solutions of Zidovudine for more than one

day.[1]
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Stability in Solution

The stability of Zidovudine is critically dependent on environmental factors such as pH, light,
temperature, and the presence of oxidizing agents. Forced degradation studies are essential to
identify potential degradation products and establish the drug's intrinsic stability.[8][9]

Impact of pH (Hydrolysis)

Zidovudine exhibits variable stability across different pH ranges.

» Acidic Conditions: The drug degrades under strong acidic conditions when heated.[2]
Studies using 2M HCI at 80°C for 72 hours showed the formation of two major degradation
products.[2] Thymine has been identified as a major decomposition product under hydrolytic
stress.[10]

o Neutral Conditions: In neutral aqueous solutions (water) at 80°C, the drug is relatively stable,
though one degradation product was observed after 48 hours.[2][11]

o Alkaline Conditions: The drug degrades in basic solutions, such as 1N or 2M NaOH at 80°C,
primarily yielding thymine and 3'-amino-3'-deoxythymidine (AMT), a known toxic catabolite.
[2][11][12]

Photostability

Zidovudine is susceptible to degradation upon exposure to light.[10] Photolytic studies
involving exposure to both UV and visible light resulted in the formation of multiple degradation
products, including thymine and the toxic catabolite AMT.[11][12]

Thermal and Oxidative Stability

o Thermal Stress: As a solid, Zidovudine is stable at 60°C for at least 24 hours.[4] In solution,
it is considered stable to thermal stress in the absence of other degrading factors like
extreme pH.[10] However, another study noted that thermal degradation of solid Zidovudine
begins at approximately 190°C.[5]

o Oxidative Stress: Zidovudine is generally stable against oxidation.[10][11] Studies using 3%
or 10% hydrogen peroxide showed little to no significant degradation.[2]
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Stability in Intravenous Admixtures

The stability of Zidovudine in common intravenous fluids is crucial for clinical applications. A
key study demonstrated its stability in polyvinyl chloride (PVC) infusion bags.

Table 3: Summary of Forced Degradation Studies on
Zidovudine in Solution

Major
Stress Reagents and .
. . Outcome Degradation Reference
Condition Conditions
Products
) ) 1IN - 2M HCI, Significant Thymine, DP-1,
Acid Hydrolysis _ [2][10][11]
refluxed at 80°C Degradation DP-2
Thymine, 3'-
_ 1IN - 2M NaOH, Significant amino-3'-
Base Hydrolysis ) o [11][12]
refluxed at 80°C Degradation deoxythymidine
(AMT)
Neutral Water, refluxed Minor
) i One product (Z3)  [2][11]
Hydrolysis at 80°C Degradation
o 3-10% H202, No significant
Oxidation Stable ) [2][10][11]
Room Temp degradation
Seven products,
] UV and Visible Significant including
Photolysis _ _ , [10][11]
Light Exposure Degradation Thymine and
AMT
) ] No significant
Thermal Stress 80°C (in solution)  Stable [2][10]

degradation

Table 4: Stability of Zidovudine (4 mg/mL) in Intravenous
Admixtures
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. . Storage Stability Remaining
Infusion Fluid . . Reference
Temperature Period Concentration
5% Dextrose Room Temp 192 hours (8
I >97% [13][14]
Injection (25°C £ 1°C) days)
5% Dextrose Refrigerated 192 hours (8
o >97% [13][14]
Injection (4°C £ 1°C) days)
0.9% Sodium Room Temp 192 hours (8
_ >97% [13][14]
Chloride (25°C £ 1°C) days)
0.9% Sodium Refrigerated 192 hours (8
. >97% [13][14]
Chloride (4°C £ 1°C) days)

Experimental Protocols

Detailed and validated methodologies are required to accurately assess the stability of

Zidovudine.

Protocol for Stability-Indicating HPLC Method

This method is designed to separate the intact drug from its degradation products.

o Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system
equipped with a UV detector.[10][15]

e Column: A reverse-phase C-18 column (e.g., LiChrospher® 100 RP-18, 125 x 4.0 mm, 5

um).[10][15]

» Mobile Phase: A mixture of water and methanol, typically in a ratio of 77:23 v/v or 80:20 v/v.
[10][16] An alternative is 10 mM Ammonium acetate buffer (pH 3.8): acetonitrile (60:40, v/v).

e Flow Rate: 1.0 to 1.2 mL/min.[15]

o Detection: UV detection at 265 nm or 266 nm.[1][10]

 Linearity: The method should be validated for linearity, typically in a concentration range of
25-500 pg/mL or 70-150 pg/mL.[10][15]
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» Sample Preparation: Dilute the sample with the mobile phase or an appropriate diluent (e.g.,
acetonitrile:water 1:1) to fall within the linear range.

Protocol for Forced Degradation Studies

These studies are performed according to ICH guidelines (Q1A R2) to establish the drug's
degradation pathways.[2][8]

e Stock Solution Preparation: Prepare a stock solution of Zidovudine (e.g., 2 mg/mL) in a
mixture of acetonitrile and water (1:1, v/v).[2]

 Acid Hydrolysis: Dilute the stock solution 1:1 with 2M HCI and reflux at 80°C for 72 hours.[2]
After the stress period, cool and neutralize the sample before analysis.

o Base Hydrolysis: Dilute the stock solution 1:1 with 2M NaOH and reflux at 80°C for 72 hours.
[2] After the stress period, cool and neutralize the sample.

» Neutral Hydrolysis: Dilute the stock solution 1:1 with water and reflux at 80°C for 72 hours.[2]

o Oxidative Degradation: Dilute the stock solution with 10% hydrogen peroxide and keep at
room temperature for 10 hours.[2]

» Photolytic Degradation: Expose the stock solution in a quartz petri dish to 1.2 million lux
hours of fluorescent light and 200 watt hours/mz2 of UV light in a photostability chamber.[2]

o Thermal Degradation: Place the powdered drug in an oven at 80°C for 48 hours.[2] Dissolve
the sample for analysis.

e Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to
quantify the remaining drug and detect degradation products.

V- I - t-
. . ) _ - Nucleoside Diphosphate ZDV-Triphosphate
Zidovudine (ZDV) M» ZDV-Monophosphate Jm_uij» ZDV-Diphosphate Kinase (ZDV-TP)

(ZDV-MP) (ZDV-DP) (Active Form)
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Caption: Intracellular activation pathway of Zidovudine.[1]
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Caption: Experimental workflow for a forced degradation study.
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Caption: Logical relationships in Zidovudine degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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